N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine
Overview
Description
“N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine” is a complex organic compound. The “2,2,2-trifluoroethyl” part suggests the presence of a trifluoroethyl group, which is a fluorinated alkyl group . The “5,6,7,8-tetrahydroquinolin-8-amine” part suggests the presence of a tetrahydroquinoline, which is a type of heterocyclic compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoroethyl groups have been introduced into organic molecules for new drug development . Trifluoroethyl isatin ketimines, for example, have been used as fluorine-containing synthons .Scientific Research Applications
Synthesis and Chemical Reactions
Tetrahydroquinoline derivatives have been extensively studied for their synthesis methods and chemical reactivity. One study demonstrates the interaction of polyfluorinated quinolines with sodium or potassium amide in liquid ammonia, leading to the formation of quinoline-2-amines. This process involves nucleophile addition on the pyridine ring and is further applied in methylation to yield methylpolyfluoroquinolines (Gurskaya, Selivanova, & Shteingarts, 2012). Another study outlines a one-pot synthesis method for trifluoromethyl-containing tetrahydroquinolines, highlighting the importance of trifluoromethyl groups in medicinal chemistry due to their metabolic stability (Johnson, O'mahony, Edwards, & Duncton, 2013).
Medicinal Chemistry Applications
In medicinal chemistry, tetrahydroquinoline derivatives serve as valuable chemotypes. A notable application involves the synthesis of N2-substituted 2-amino-4-aryl-tetrahydroquinoline-3-carbonitriles, demonstrating the construction of multiple new bonds in a single transformation (Wan et al., 2011). Additionally, the spontaneous enzymatic dynamic kinetic resolution of 8-amino-tetrahydroquinoline has been observed, offering a pathway to synthesize enantiomerically enriched compounds, which are significant in drug development (Crawford, Skerlj, & Bridger, 2007).
Materials Science Applications
In the field of materials science, tetrahydroquinoline derivatives have been employed in the development of organic light-emitting diodes (OLEDs). A study demonstrates the use of a p-doped amorphous starburst amine derivative as an effective hole injection material, significantly lowering the operating voltage required for OLEDs (Zhou et al., 2001).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, influencing their activity and function .
Mode of Action
This interaction could potentially alter the normal functioning of the target, leading to a variety of downstream effects .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound, which in turn influences its efficacy and potential side effects .
Result of Action
Similar compounds have been shown to induce a variety of molecular and cellular changes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Biochemical Properties
N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to interact with poly (ADP-ribose) polymerases (PARPs), which are nuclear enzymes involved in DNA repair mechanisms . The interaction between this compound and PARPs facilitates the PARylation process, involving the transfer of ADP-ribose residues from nicotinamide adenine dinucleotide (NAD+) onto designated substrates . This interaction is crucial for the modulation of cellular stress responses and the regulation of various cellular physiological processes.
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. The compound affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the interaction with PARPs can lead to the activation of DNA repair mechanisms, which is essential for maintaining genomic stability . Additionally, this compound can influence the unfolded protein response (UPR) and cytoplasmic stress response, thereby affecting protein and RNA quality control mechanisms .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to PARPs, facilitating the PARylation process and subsequently activating DNA repair pathways . This binding interaction is crucial for the regulation of cellular stress responses and the modulation of various signal transduction pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects on cellular processes . Degradation of the compound over time can lead to a decrease in its efficacy and potency. Long-term exposure to this compound has been observed to influence cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has been shown to enhance DNA repair mechanisms and improve cellular stress responses . At higher dosages, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing harm to the cells.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with PARPs plays a crucial role in the regulation of NAD+ metabolism, which is essential for cellular energy production and DNA repair . Additionally, this compound can influence the levels of specific metabolites, thereby affecting overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters and proteins influences its localization and accumulation within different cellular compartments . This distribution is crucial for the compound’s activity and function, as it determines the sites of action and the extent of its biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for the regulation of its biochemical properties and the modulation of cellular processes. For instance, the compound’s presence in the nucleus is essential for its interaction with PARPs and the subsequent activation of DNA repair mechanisms .
properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)7-16-9-5-1-3-8-4-2-6-15-10(8)9/h2,4,6,9,16H,1,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGVGOVSZDYEAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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